Diaminobiotine

Vue d'ensemble

Description

Diaminobiotin, also known as cis-3,4-diamino-2-tetrahydrothiophene valeric acid, is a biotin analog. Biotin, a B-vitamin, is essential for various metabolic functions in the human body. Diaminobiotin is structurally similar to biotin but contains additional amino groups, which confer unique properties and applications in biochemical and molecular biology research.

Applications De Recherche Scientifique

Diaminobiotin has a wide range of applications in scientific research:

Biology: Diaminobiotin mimics the effects of biotin on gene expression in human T-cell lines, providing insights into cellular processes and potential therapeutic applications.

Medicine: It is involved in the biotin biosynthesis pathway, particularly in Escherichia coli, which has implications for understanding bacterial growth and metabolism.

Industry: Diaminobiotin is used in various assay methods, including the labeling and detection of proteins, nucleic acids, and other biomolecules due to its strong binding affinity to proteins like avidin and streptavidin.

Mécanisme D'action

Target of Action

Diaminobiotin, a synthetic biotin metabolite, primarily targets the expression of genes encoding interleukin-2 (IL-2) and IL-2 receptor (IL-2R) in human T-cells . These targets play a crucial role in the immune response, with IL-2 being a cytokine that stimulates the growth, differentiation, and survival of antigen-selected cytotoxic T cells .

Mode of Action

Diaminobiotin mimics the effects of biotin on gene expression, thereby enhancing the transcriptional activities of genes encoding IL-2 and IL-2R . This interaction results in an increase of up to 43% in the transcriptional activities of these genes compared to biotin-deficient cells .

Biochemical Pathways

Diaminobiotin affects the biochemical pathways involved in the expression of IL-2 and IL-2R genes .

Result of Action

The molecular and cellular effects of Diaminobiotin’s action primarily involve the upregulation of IL-2 and IL-2R gene expression . This upregulation potentially enhances the immune response, given the role of IL-2 and IL-2R in T-cell proliferation and differentiation .

Action Environment

For instance, environmental conditions affecting bacterial respiration have been reported to result in changes to aminoglycoside susceptibility and uptake

Analyse Biochimique

Biochemical Properties

Diaminobiotin plays a crucial role in biochemical reactions due to its ability to bind strongly to avidin and streptavidin. This binding property is harnessed in affinity chromatography and the purification of biomolecules. Diaminobiotin interacts with enzymes, proteins, and other biomolecules, allowing for the investigation of post-translational modifications and protein interactions. Additionally, diaminobiotin is used in the development of biosensors, where it is attached to surfaces or electrodes to capture specific biomolecules for detection and quantification .

Cellular Effects

Diaminobiotin has been shown to influence various types of cells and cellular processes. In biotin-deficient Jurkat cells, supplementation with diaminobiotin enhances the expression of genes encoding interleukin-2 (IL-2) and IL-2 receptor (IL-2R). This indicates that diaminobiotin can mimic the effects of biotin on gene expression and has biotin-like activities. The compound does not affect the abundances of holocarboxylases or the activities of propionyl-CoA carboxylase, suggesting that its effects on gene expression are not mediated by carboxylase-dependent pathways .

Molecular Mechanism

The mechanism of action of diaminobiotin involves its strong binding interactions with avidin and streptavidin. This binding property is utilized in various biochemical assays to label and detect proteins, nucleic acids, and other biomolecules. Diaminobiotin’s ability to enhance gene expression in biotin-deficient cells suggests that it may interact with transcription factors or other regulatory proteins involved in gene expression. The exact molecular mechanisms by which diaminobiotin exerts its effects on gene expression remain to be fully elucidated .

Dosage Effects in Animal Models

The effects of diaminobiotin vary with different dosages in animal models. Studies have shown that at lower dosages, diaminobiotin can effectively enhance gene expression and mimic the effects of biotin. At higher dosages, there may be threshold effects or potential toxic or adverse effects. It is important to determine the optimal dosage of diaminobiotin to achieve the desired biochemical effects without causing harm to the organism .

Transport and Distribution

Within cells and tissues, diaminobiotin is transported and distributed through interactions with transporters and binding proteins. Its strong binding affinity to avidin and streptavidin allows for targeted localization and accumulation in specific cellular compartments. This property is utilized in various biochemical assays to capture and detect specific biomolecules. Understanding the transport and distribution of diaminobiotin is crucial for optimizing its use in research and diagnostic applications .

Subcellular Localization

Diaminobiotin’s subcellular localization is influenced by its binding interactions with avidin and streptavidin. These interactions can direct diaminobiotin to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may also play a role in its localization. The subcellular localization of diaminobiotin can affect its activity and function, making it an important factor to consider in experimental designs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diaminobiotin can be synthesized through various chemical routes. One common method involves the substitution of normal biotin in cell culture and induction procedures. The synthesis typically involves the use of hexahydro-2-imino-1-thieno-3,4-imidazole-4-valeric acid (2-iminobiotin) and cis-3,4-diamino-2-tetrahydrothiophene valeric acid .

Industrial Production Methods: In industrial settings, diaminobiotin is produced using advanced biotechnological methods. These methods often involve the use of genetically engineered microorganisms that can produce biotin analogs efficiently. The production process includes fermentation, extraction, and purification steps to obtain high-purity diaminobiotin .

Analyse Des Réactions Chimiques

Types of Reactions: Diaminobiotin undergoes various chemical reactions, including:

Oxidation: Diaminobiotin can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the amino groups in diaminobiotin.

Substitution: Diaminobiotin can participate in substitution reactions, where its amino groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various biotin derivatives and modified biotin analogs, which have distinct properties and applications in biochemical research .

Comparaison Avec Des Composés Similaires

Biotin: The parent compound, essential for metabolic functions.

2-Iminobiotin: Another biotin analog with similar binding properties.

Desthiobiotin: A biotin analog used in biochemical research.

Uniqueness of Diaminobiotin: Diaminobiotin is unique due to its additional amino groups, which enhance its binding affinity and versatility in biochemical assays. Its ability to mimic biotin’s effects on gene expression and its involvement in the biotin biosynthesis pathway make it a valuable tool in scientific research .

Activité Biologique

Diaminobiotin is a synthetic analog of biotin, a crucial cofactor in various metabolic processes. Its biological activity has been the subject of numerous studies, revealing its potential to mimic biotin's effects on gene expression and enzyme activity. This article provides a comprehensive overview of the biological activity of diaminobiotin, supported by data tables and research findings.

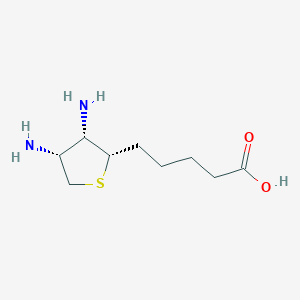

Chemical Structure and Properties

Diaminobiotin (CAS Number: 22342-46-7) features two amino groups attached to a biotin-like structure, which allows it to interact with biotin-dependent enzymes and cellular mechanisms. Its unique structure enables it to serve as a useful tool in biochemical research, particularly in studies involving enzyme inhibition and protein interactions.

Gene Expression

Research indicates that diaminobiotin can mimic biotin's effects on gene expression, particularly in T-cells. A notable study involving Jurkat cells demonstrated that supplementation with diaminobiotin led to significant increases in the transcriptional activity of genes encoding interleukin-2 (IL-2) and its receptor (IL-2Rγ). Specifically, luciferase assays showed that cells treated with 10 nmol/L diaminobiotin exhibited luciferase activities reaching up to 68% of control values, indicating robust gene activation compared to biotin-deficient controls .

Enzyme Activity

Diaminobiotin exhibits partial activity in certain biotin-dependent enzymes. For example, it has been shown to partially replace biotin in propionyl-CoA carboxylase (PCC) assays, although its efficacy is lower than that of biotin itself. PCC activities in diaminobiotin-supplemented media were recorded at approximately 1.8% of control values, compared to 50% for biotin .

Comparative Biological Activity

The following table summarizes the comparative biological activities of diaminobiotin and biotin based on various studies:

| Parameter | Diaminobiotin | Biotin |

|---|---|---|

| Gene Expression (IL-2) | Up to 68% | 100% (control) |

| PCC Activity | 1.8% | 50% |

| IL-2Rγ Transcription | Increased by 43% | Significant increase |

| Cellular Uptake Mechanism | Non-competitive | Competitive |

Study on Jurkat Cells

In a controlled experiment, Jurkat T-cells were cultured in biotin-deficient media for an extended period and subsequently supplemented with either diaminobiotin or biotin. The results indicated that both compounds significantly enhanced the expression of IL-2 and IL-2Rγ genes. However, the increase was notably greater with biotin compared to diaminobiotin, suggesting that while diaminobiotin is effective, it does not fully replicate the biological potency of biotin .

Targeted Drug Delivery Applications

Recent research has explored the application of diaminobiotin in targeted drug delivery systems. It has been conjugated with various polymers to enhance cellular uptake in cancer cell lines. For instance, studies have shown that diaminobiotin-conjugated polymers exhibited over threefold higher uptake in murine lung carcinoma cells compared to non-targeted counterparts . This highlights its potential utility in developing targeted therapies.

Propriétés

IUPAC Name |

5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13/h6-7,9H,1-5,10-11H2,(H,12,13)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNCSZDPWAVQAI-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)CCCCC(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H](S1)CCCCC(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364425 | |

| Record name | 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22342-46-7 | |

| Record name | Diaminobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022342467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAMINOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643W0F9MUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.